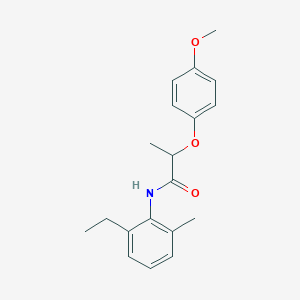![molecular formula C19H22O4 B5209257 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-methoxy-4-methylphenol with 1,4-dibromobutane to form 4-(2-methoxy-4-methylphenoxy)butane. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzoic acid.
Reduction: 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenoxy)benzaldehyde: Similar structure but lacks the butoxy linker.
4-(2-methoxy-4-methylphenoxy)benzaldehyde: Similar structure but lacks the butoxy linker and has a different substitution pattern on the aromatic ring.
Uniqueness
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is unique due to the presence of both methoxy and methyl groups on the aromatic ring, as well as the butoxy linker
Properties
IUPAC Name |
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-15-5-10-18(19(13-15)21-2)23-12-4-3-11-22-17-8-6-16(14-20)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKJECZOUEKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B5209191.png)

![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
![2-Methylpropyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5209227.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![Benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5209249.png)
![N-[4-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5209251.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
